Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-9-7-2-1-3-10(7)5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLAUFPCYXSVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680918 | |
| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112766-33-3 | |
| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Fused Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals. nih.gov Fused heterocyclic scaffolds, where two or more rings share a common bond and its two atoms, are particularly significant in drug discovery and development. ijpsr.com Their rigid, three-dimensional structures provide a defined orientation for substituent groups, which can lead to high-affinity and selective interactions with biological targets. nih.gov
The structural diversity and versatility of fused heterocycles make them attractive building blocks in the design of therapeutic agents across a wide range of disease areas, including antibiotics, antivirals, and anticancer agents. nih.gov In fact, a significant percentage of FDA-approved small-molecule drugs contain a heterocyclic or a fused heterocyclic ring system. nih.gov The fusion of different ring systems can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, all of which are critical parameters in the development of a successful drug.
Historical Context and Evolution of Pyrrolopyrimidine Chemistry
The journey of pyrrolopyrimidine chemistry began with the initial synthesis of the parent pyrrole (B145914) ring. A key early development was the Paal-Knorr synthesis, first reported in 1885, which involved the reaction of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines to form pyrroles. ekb.eg Over the decades, numerous other methods for pyrrole synthesis have been developed, expanding the toolkit available to chemists. ekb.eg
The exploration of pyrrolopyrimidines, also known as deazapurines, gained momentum with the discovery of naturally occurring analogues that exhibited interesting biological activities. nih.gov These natural products served as inspiration for synthetic chemists to develop methods for the construction of the fused pyrrolopyrimidine ring system. Early synthetic strategies often involved the modification of existing pyrimidine (B1678525) or pyrrole starting materials. More contemporary approaches now allow for the rapid and efficient construction of diverse pyrrolopyrimidine libraries, facilitating the exploration of their structure-activity relationships. jmchemsci.com
Significance of the Pyrrolo 1,2 a Pyrimidine Core Structure
The Pyrrolo[1,2-a]pyrimidine (B7980946) core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. researchgate.net This particular arrangement of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring imparts a unique combination of chemical and physical properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the N-H group in the pyrrole ring can act as a hydrogen bond donor, facilitating interactions with biological macromolecules.
The pyrrolopyrimidine nucleus is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology. researchgate.net Many of these compounds function as kinase inhibitors, which are enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. ontosight.ainih.gov The rigid structure of the pyrrolopyrimidine core allows for the precise positioning of substituents that can target the ATP-binding site of kinases with high affinity and selectivity. nih.gov
Rationale for Academic Investigation of Pyrrolo 1,2 a Pyrimidine 3 Carboxylic Acid
Established Synthetic Pathways to Pyrrolo[1,2-a]pyrimidine Derivatives
The synthesis of the pyrrolo[1,2-a]pyrimidine core can be achieved through various established routes, including both multi-step sequences and direct cyclocondensation reactions. These methods provide access to a diverse range of substituted analogs, including those with the carboxylic acid functionality.
Multi-Step Synthesis Protocols
Complex heterocyclic structures like pyrrolo[1,2-a]pyrimidines are often constructed using multi-step synthetic protocols that allow for precise control over the final molecular architecture. A notable example involves a sequence combining a domino ring-closure reaction with a subsequent retro-Diels-Alder (RDA) protocol. nih.gov
This strategy has been effectively used to prepare enantiomerically pure pyrrolo[1,2-a]pyrimidines. The process begins with the reaction of chiral 2-aminonorbornene (B1216617) hydroxamic acids with specific oxocarboxylic acids, which first form tetracyclic intermediates. These intermediates are then subjected to a microwave-induced retro-Diels-Alder reaction. In this final step, the tetracyclic compound undergoes a cycloreversion, eliminating a molecule of cyclopentadiene (B3395910) and yielding the aromatic pyrrolo[1,2-a]pyrimidine core. nih.gov The chirality of the final product is directly transferred from the chiral norbornene starting material. nih.gov This multi-step approach, involving the formation and subsequent thermal decomposition of a complex intermediate, is a powerful tool for creating specific stereoisomers of the target scaffold. nih.gov
Cyclocondensation Reactions
Cyclocondensation reactions represent a more direct and often more efficient approach to the pyrrolo[1,2-a]pyrimidine skeleton. These methods typically involve the reaction of a 2-aminopyrrole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent, leading to the formation of the fused pyrimidine (B1678525) ring in a single step.
A specific and innovative method for preparing pyrrolo[1,2-a]pyrimidine enantiomers utilizes 2-aminonorbornene hydroxamic acids as the key starting material. nih.gov These chiral building blocks, derived from the norbornene scaffold, serve as precursors to the pyrrole (B145914) ring in the final product. The synthesis is achieved through a domino ring-closure process when reacted with suitable oxocarboxylic acids. nih.gov The stereochemistry of the resulting compounds is determined by the configuration of the initial amino hydroxamic acid, allowing for the synthesis of specific enantiomers. nih.gov
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex molecules. The synthesis of pyrrolo[1,2-a]pyrimidines from 2-aminonorbornene hydroxamic acids is a prime example of such a strategy. nih.gov This process is initiated by the reaction with an oxocarboxylic acid, triggering a cascade of intramolecular reactions that result in the formation of a tetracyclic intermediate. This domino ring-closure is followed by a retro-Diels-Alder reaction to yield the final bicyclic aromatic product. nih.gov The efficiency of this approach lies in its ability to rapidly build molecular complexity from relatively simple starting materials in a single pot. nih.gov
The choice of the coupling partner for the 2-aminopyrrole precursor is crucial in determining the substitution pattern of the final pyrrolo[1,2-a]pyrimidine. Oxocarboxylic acids, which contain both a ketone and a carboxylic acid function, are particularly effective reagents for this transformation. nih.gov
Specifically, α-ketoglutaric acid and levulinic acid have been successfully employed in domino ring-closure reactions with 2-aminonorbornene hydroxamic acids. nih.gov The reaction proceeds through the formation of two diastereomeric tetracyclic intermediates in each case. After separation, these intermediates are converted to the corresponding pyrrolo[1,2-a]pyrimidines. nih.gov The use of these readily available oxocarboxylic acids provides a direct route to analogs bearing substituents derived from the acid's carbon skeleton.
Table 1: Domino Ring-Closure of 2-Aminonorbornene Hydroxamic Acids with Oxocarboxylic Acids nih.gov
| 2-Aminonorbornene Precursor | Oxocarboxylic Acid | Resulting Intermediate | Final Product |
| endo-2-Aminonorbornene hydroxamic acid | α-Ketoglutaric acid | Tetracyclic diastereomers | Pyrrolo[1,2-a]pyrimidine derivative |
| exo-2-Aminonorbornene hydroxamic acid | α-Ketoglutaric acid | Tetracyclic diastereomers | Pyrrolo[1,2-a]pyrimidine derivative |
| endo-2-Aminonorbornene hydroxamic acid | Levulinic acid | Tetracyclic diastereomers | Pyrrolo[1,2-a]pyrimidine derivative |
| exo-2-Aminonorbornene hydroxamic acid | Levulinic acid | Tetracyclic diastereomers | Pyrrolo[1,2-a]pyrimidine derivative |
Reactions of 5-Amino-1H-pyrrolo-3-carboxylates with 1,3-Diketones
A classical and widely used method for constructing the pyrrolo[1,2-a]pyrimidine framework is the cyclocondensation of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound. While specific literature detailing the reaction with "5-Amino-1H-pyrrolo-3-carboxylates" was not found in the search results, the general reaction pattern is well-established for analogous precursors. For instance, the reaction of 2-aminopyrroles with β-diketones like acetylacetone (B45752) is a common strategy. The reaction proceeds via initial condensation between the amino group of the pyrrole and one of the carbonyl groups of the diketone to form an enamine intermediate. This is followed by an intramolecular cyclization, where the pyrrole nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrrolo[1,2-a]pyrimidine ring system. This approach allows for the introduction of various substituents onto the pyrimidine ring, depending on the structure of the 1,3-diketone used.
Annulation Reactions for Pyrrolopyrimidine Ring Formation
A key strategy for constructing the pyrrolo[1,2-a]pyrimidine core involves the cyclocondensation of a pyrrole-based starting material with a suitable three-carbon component. One established method is the reaction of pyrrole-2-carboxaldehydes with reagents like tosylmethyl isocyanide (TosMIC). This approach leads to the formation of the pyrimidine ring fused to the pyrrole. The resulting 2-tosylpyrrolo[1,2-c]pyrimidines can then be desulfonylated to yield the parent pyrrolo[1,2-c]pyrimidine (B3350400) system. scispace.com While this specific example leads to the [1,2-c] isomer, similar principles can be applied to access the [1,2-a] scaffold.
Another notable approach is a formal [3+2] annulation reaction. This method involves the reaction of propargyl sulfonium (B1226848) compounds with N-ylides, leading to the formation of various pyrrolo-fused heterocycles. rsc.org This strategy offers a pathway to construct the pyrrole ring as the second step of the fusion process.
Modernized Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry has introduced several techniques that offer significant advantages over classical methods, including reduced reaction times, increased yields, and improved environmental profiles.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. mdpi.com The synthesis of pyrrolo[1,2-a]pyrimidine enantiomers has been efficiently achieved using microwave-assisted protocols. nih.govresearchgate.net For instance, a key step in a multi-step synthesis, a retro-Diels-Alder reaction to form the aromatic pyrrolopyrimidine system, was carried out under microwave irradiation at high temperatures for a short duration. researchgate.net This method has been shown to be significantly more efficient than conventional heating. nih.gov The application of microwave heating can also be beneficial in the initial cyclization steps. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in a Related Pyrimidine System
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 6-15 hours | ~75-80 | nih.gov |
| Microwave Irradiation | 10-15 minutes | ~85-95 | nih.gov |
One-Pot Cascade Reactions
One-pot cascade reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecules. Several one-pot, three-component syntheses have been developed for various pyrrolopyrimidine isomers. For example, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mxresearchgate.net Another one-pot approach involves the condensation of phenylglyoxal, 2-hydroxynaphthoquinone, and 2-amino-1,4-naphthoquinone derivatives to form 2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones. semanticscholar.org While these examples produce different isomers, they highlight the power of one-pot strategies in rapidly assembling the core structure. A new one-pot three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives has also been developed, showcasing the versatility of this approach for related fused systems. nih.gov
Copper-Catalyzed Coupling Methodologies
Copper-catalyzed reactions have become indispensable for the formation of carbon-nitrogen and carbon-carbon bonds. In the context of pyrrolo[1,2-a]pyrimidine synthesis, copper catalysis can be employed for key cyclization steps. For the closely related pyrrolo[1,2-a]quinoxalines, an efficient method has been developed via a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. rsc.org This reaction proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds. rsc.org Such copper-catalyzed oxidative cyclization strategies hold significant promise for the direct synthesis of the pyrrolo[1,2-a]pyrimidine core from appropriately substituted pyrrole and pyrimidine precursors.
Stereoselective Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry.
Chiral Pool Approaches and Transfer of Chirality
A powerful strategy for asymmetric synthesis is the use of the chiral pool, which utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgstudysmarter.co.uk The inherent chirality of these starting materials is then transferred to the target molecule.
A notable example in the synthesis of pyrrolo[1,2-a]pyrimidine enantiomers starts from enantiopure 2-aminonorbornene hydroxamic acids. nih.govresearchgate.net The synthesis involves a domino ring-closure reaction followed by a microwave-induced retro-Diels-Alder (RDA) protocol. nih.govresearchgate.net The chirality of the final pyrrolo[1,2-a]pyrimidine products is directly transferred from the starting norbornene derivatives. nih.govresearchgate.net The absolute configuration of the product is determined by the configuration of the initial amino hydroxamic acid. nih.govresearchgate.net This approach demonstrates an effective transfer of chirality from a chiral pool starting material to the final heterocyclic product.
Table 2: Starting Materials and Key Chiral Transfer Step
| Chiral Starting Material | Key Transformation for Chirality Transfer | Final Product | Reference |
| 2-Aminonorbornene hydroxamic acids | Domino ring-closure followed by retro-Diels-Alder reaction | Enantiomeric pyrrolo[1,2-a]pyrimidines | nih.govresearchgate.net |
Control of Diastereoselectivity and Enantiomeric Purity
The precise control of stereochemistry is a cornerstone of modern organic synthesis, enabling the creation of specific isomers with distinct three-dimensional arrangements. In the synthesis of pyrrolo[1,2-a]pyrimidine analogs and related heterocyclic systems, achieving high diastereoselectivity and enantiomeric purity is often accomplished through the use of chiral catalysts or auxiliaries that create an asymmetric environment for the reaction. pressbooks.pub
One effective strategy involves organocatalysis. For instance, a highly enantioselective [6 + 2]-cycloaddition has been developed for synthesizing highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which are structurally related to the pyrrolo[1,2-a]pyrimidine core. nih.gov This reaction utilizes a chiral BINOL-derived phosphoric acid as a catalyst. The catalyst facilitates the reaction between 1H-pyrrole-2-carbinols and aryl acetaldehydes, proceeding through a chiral 2-methide-2H-pyrrole intermediate to yield products with three contiguous stereocenters in good yields and high enantioselectivity. nih.gov
Another established method for achieving enantiomeric purity is the resolution of a racemic mixture. In the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, racemic intermediates have been successfully separated using chiral resolving agents. google.com For example, di-p-toluoyl-L-tartaric acid (L-DPTT) has been employed to resolve a racemic amine, leading to the isolation of the desired (3R, 4R) diastereomer. google.com This classical approach remains a viable pathway for obtaining enantiomerically pure compounds.
Furthermore, diastereoselective Michael additions are instrumental in constructing the pyrrole ring system with controlled stereochemistry. The 1,4-addition of α-iminoesters to α,β-unsaturated compounds, followed by intramolecular cyclization, is a powerful method for synthesizing substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which can serve as precursors to more complex fused systems. mdpi.com
These methodologies underscore the importance of chiral catalysts and resolving agents in directing the stereochemical outcome of reactions, making it possible to access specific, enantiomerically pure pyrrolo[1,2-a]pyrimidine analogs.
Functional Group Interconversions and Derivatization Strategies
Once the core heterocyclic structure of pyrrolo[1,2-a]pyrimidine is established, often as an ester, subsequent functional group interconversions are employed to generate a diverse library of derivatives, most notably the carboxylic acid itself and its corresponding amides.
Ester Hydrolysis to Carboxylic Acid Derivatives
The conversion of a this compound ester to the corresponding carboxylic acid is a fundamental and crucial step. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. mdpi.com Alkaline hydrolysis is a frequently utilized method for this purpose. researchgate.net
In the synthesis of related, more complex fused pyrrolo[2,3-d]pyrimidine systems, the hydrolysis of ester precursors (e.g., methyl or ethyl esters) using a base such as sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture like methanol/water or THF/water effectively yields the target carboxylic acid. researchgate.net This process involves the saponification of the ester, followed by an acidic workup to protonate the resulting carboxylate salt.
| Starting Material | Reagents & Conditions | Product | Reference |
| Substituted Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid esters | Alkaline Hydrolysis | Substituted Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acids | researchgate.net |
| Polymers of Intrinsic Microporosity (PIM-1) with amide groups | Nitrous acid (from NaNO₂ and dilute acid) | PIM-1 with carboxylic acid groups | mdpi.com |
| Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | Hydrazine (B178648) Hydrate | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | nih.gov |
This interactive table summarizes key functional group interconversions relevant to the synthesis of carboxylic acid derivatives and their precursors.
This hydrolysis is often the final step in a synthetic sequence, providing the carboxylic acid moiety that is essential for further derivatization, such as in amidation reactions.
Amidation Reactions for Carboxamide Derivatives
The synthesis of pyrrolo[1,2-a]pyrimidine-3-carboxamides is a key derivatization strategy, as the amide functional group is a prevalent feature in biologically active molecules. nih.gov These carboxamides are generally prepared from the corresponding carboxylic acid via a coupling reaction with a desired amine.
Standard peptide coupling reagents are commonly used to facilitate this transformation. For the synthesis of amide-functionalized pyrrolo[2,3-d]pyrimidine derivatives, a multi-step process is often employed which culminates in an amide bond formation. This final step frequently involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govbenthamdirect.com The carboxylic acid is activated by the coupling agent, making it susceptible to nucleophilic attack by the amine to form the stable amide bond.
An alternative pathway involves the conversion of a pyrrolo[1,2-a]pyrimidine ester directly to a hydrazide (a type of amide) by treatment with hydrazine hydrate. nih.govmdpi.com This hydrazide can then be further reacted, for instance, with various aldehydes to produce a range of N'-benzylidenebenzohydrazide derivatives. nih.govmdpi.com More advanced methods for forming related cyclic amide systems include activation with agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to mediate carbonyl-amine condensation. mdpi.com
| Reactants | Coupling Agents/Conditions | Product Type | Reference |
| Pyrrolo[2,3-d]pyrimidin-4-amine and various carboxylic acids | DCC, DMAP | Amide-functionalized pyrrolo[2,3-d]pyrimidines | nih.govbenthamdirect.com |
| Pyrrolo[2,3-d]pyrimidine ester and hydrazine hydrate | Reflux in ethanol | Pyrrolo[2,3-d]pyrimidine hydrazide | nih.govmdpi.com |
| Cyclic pyrrolo[2,3-d]pyrimidinone and aromatic amines | Tf₂O, 2-methoxypyridine | Pyrrolo[2,3-d]pyrimidine-imines | mdpi.com |
This interactive table outlines common and advanced methods for the synthesis of carboxamide and related derivatives from pyrrolopyrimidine precursors.
These amidation strategies provide a versatile toolkit for creating extensive libraries of pyrrolo[1,2-a]pyrimidine-3-carboxamides for screening and development purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.
¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the context of pyrrolo[1,2-a]pyrimidine derivatives, the chemical shifts (δ) of protons are highly indicative of their position within the heterocyclic system.
For instance, in a series of related 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, the aromatic protons on the chlorophenyl ring typically appear as multiplets in the downfield region, around δ 7.0-7.4 ppm. mdpi.com The proton on the pyrrole ring (H-3) of the parent compound shows a characteristic singlet at approximately δ 6.67 ppm. mdpi.com Protons on the saturated portion of the fused ring system exhibit signals at higher fields, such as the triplet for the methylene (B1212753) group adjacent to the nitrogen at δ 4.09 ppm. mdpi.com The presence of a methyl group on a nitrogen atom can be identified by a sharp singlet, for example, at δ 3.69 ppm. mdpi.com
¹H-NMR Data for a Representative Pyrrolopyrimidine Derivative (Data for 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one) mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (Chlorophenyl) | 7.42–7.36 | m |
| Pyrrole H | 6.67 | s |
| CH₂ (adjacent to N) | 4.09 | t |
| N-CH₃ | 3.69 | s |
| CH₂ (adjacent to C=O) | 2.97 | t |
| Aliphatic CH₂ | 1.97 | p |
| Aliphatic CH₂ | 1.92 | p |
Complementing ¹H-NMR, ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid or related amide/ester function is typically the most deshielded, appearing in the δ 157-160 ppm region. mdpi.comlibretexts.org Carbons within the aromatic and heterocyclic rings resonate between δ 100-155 ppm, with their exact shifts influenced by the attached substituents and their position in the ring. mdpi.com For example, the carbon atom of the carbonyl group in a pyrrolopyrimidine derivative has been observed at δ 159.13 ppm. mdpi.com The carbons of the chlorophenyl ring appear around δ 128-136 ppm, while carbons of the pyrrole and pyrimidine rings have signals across a range from δ 102 to 154 ppm. mdpi.com Aliphatic carbons in fused rings appear at much higher fields, typically between δ 19-42 ppm. mdpi.com
¹³C-NMR Data for a Representative Pyrrolopyrimidine Derivative (Data for 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one) mdpi.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 159.13 |
| Pyrimidine C | 153.94 |
| Pyrimidine C | 148.10 |
| Aromatic C (Chlorophenyl) | 135.31 - 128.85 |
| Pyrrole C | 105.90 |
| Pyrrole C | 102.01 |
| Aliphatic C (adjacent to N) | 41.59 |
| N-CH₃ | 31.81 |
| Aliphatic C | 30.07 - 19.37 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the confident determination of its elemental formula. For instance, the [M+H]⁺ ion for 3-chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one was calculated to be 348.0670 and found to be 348.0644, confirming its molecular formula. mdpi.com
Electron Impact (EI-MS) studies reveal characteristic fragmentation patterns that provide structural clues. For pyrimidine-based heterocycles, fragmentation often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. researchgate.netsapub.org In carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org For this compound, key fragments would likely correspond to the loss of the hydroxyl radical (•OH) and the subsequent loss of carbon monoxide (CO) from the acylium ion. youtube.com The fragmentation of the fused pyrrolopyrimidine ring system itself can also occur, providing further structural verification. researchgate.netsapub.org
Predicted ESI-MS Adducts for Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by two key features characteristic of the carboxylic acid group. libretexts.org
A very broad and strong absorption is expected in the range of 2500–3300 cm⁻¹, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The second key feature is the intense carbonyl (C=O) stretching absorption. For a dimeric carboxylic acid conjugated with the pyrrolopyrimidine ring system, this peak is expected to appear around 1710 cm⁻¹. libretexts.org Conjugation with the aromatic ring system typically lowers the frequency from the ~1760 cm⁻¹ seen in non-conjugated acids. libretexts.orglibretexts.org Other absorptions corresponding to C=N and C=C stretching within the heterocyclic rings would be observed in the 1450–1650 cm⁻¹ region, while C-H stretching vibrations appear around 3000–3100 cm⁻¹ for the aromatic part and 2850-2960 cm⁻¹ for any aliphatic parts.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 libretexts.org |
| Carboxylic Acid | C=O stretch (conjugated) | ~1710 libretexts.org |
| Aromatic/Heterocyclic | C=C and C=N stretch | 1450 - 1650 |
| Aromatic | C-H stretch | 3000 - 3100 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, scientists can calculate the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure and its stereochemistry.
For example, the crystal structure of a related tricyclic pyrrolopyrimidine derivative was successfully determined, and the data deposited with the Cambridge Crystallographic Data Centre (CCDC: 2169282). mdpi.com Such analyses reveal the planarity of the ring systems and the conformation of substituents. Furthermore, crystallographic data illuminates intermolecular interactions, such as hydrogen bonding. In related kinase inhibitors with a pyrrolopyrimidine core, X-ray structures have shown crucial hydrogen bonds between the pyrimidine N1 atom, the pyrrole NH group, and amino acid residues in the protein's active site, explaining the compound's biological activity. nih.gov For this compound, a crystal structure would be expected to show hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers in the solid state.
Systematic Variation of Substituents on the Pyrrolo[1,2-a]pyrimidine Core
Influence of Carboxylic Acid Derivatization (e.g., esters, amides)
The derivatization of the carboxylic acid group at the 3-position is a critical determinant of biological activity. In related heterocyclic systems, the conversion of a carboxylic acid to its corresponding ester or amide derivatives significantly impacts potency and target engagement. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which are structurally related to the core of interest, modifications to the amide moiety were extensively explored. These studies demonstrated that even minor changes, such as increasing the size of the amide substituent, could lead to a decrease in activity. nih.gov
Similarly, for pyrrole-2-carboxamides designed as anti-tuberculosis agents, the hydrogens on the carboxamide were found to be crucial for potency, forming key hydrogen bonds with the target enzyme. nih.gov Replacing these hydrogens with methyl groups resulted in a significant reduction or complete loss of activity. nih.gov This underscores the importance of the hydrogen-bonding capacity of the amide group in ligand-target interactions.
In studies of pyrrolo[1,2-a]pyrimid-7-ones, a cyano group at the C-3 position, which can be considered a bioisostere of a carboxamide, was a feature of active compounds. nih.gov This suggests that a functional group at this position capable of participating in specific electronic and steric interactions is essential for activity.
Effects of Substitutions on the Pyrrole Moiety
Furthermore, the introduction of an aminomethyl group at the 1-position was explored. The discovery that a 2-(2-Methylaminoethyl)pyridine substituent was a key feature for generating active compounds highlights the specific steric and electronic requirements at this position for potent receptor binding. nih.gov
In related pyrrolo[2,3-d]pyrimidine scaffolds, substitutions on the pyrrole ring also play a significant role. For example, the presence of halogen substituents has been shown to enhance binding affinity and metabolic stability in some series. mdpi.com However, in other cases, the introduction of electron-withdrawing groups on an N-aryl substituent resulted in a loss of activity, indicating that the electronic nature of the substituent is a crucial factor. mdpi.com
Impact of Substitutions on the Pyrimidine Moiety
The pyrimidine portion of the scaffold offers multiple positions for modification, which can significantly alter the biological profile of the molecule. For the pyrrolo[1,2-a]pyrimid-7-one series, a carboxylate group at the 6-position was a consistent feature of the investigated antagonists. nih.gov The presence of a keto group at the 7-position also defines this particular series. nih.gov
General studies on pyrimidine derivatives have shown that they can act as inhibitors of crucial enzymes like EGFR and VEGFR tyrosine kinases by disrupting DNA synthesis and cell division. researchgate.net The rigid structure of the related pyrrolo[2,3-d]pyrimidine scaffold features two hydrogen bond acceptors and one hydrogen bond donor, with C4, C5, and C6 being key positions for modification to influence biological activity. researchgate.net While direct SAR data for substitutions at all positions on the pyrimidine ring of the this compound core is limited, the principles derived from related scaffolds suggest that modifications at these positions would likely have a substantial impact on target selectivity and potency.
Elucidation of Key Pharmacophoric Elements
Spatial and Electronic Requirements for Biological Activity
The spatial arrangement and electronic properties of substituents are paramount for the biological activity of pyrrolo[1,2-a]pyrimidine derivatives. The fused heterocyclic core provides a rigid, planar framework that orients substituents in a defined three-dimensional space. mdpi.com
For GnRH receptor antagonists based on the pyrrolo[1,2-a]pyrimid-7-one scaffold, specific spatial arrangements are necessary for activity. The presence of an aryl group at position 2 and a specific aminomethyl pyridine (B92270) at position 1 were identified as key for high binding affinity. nih.gov This indicates a defined binding pocket that accommodates these groups.
Role of Specific Functional Groups in Ligand-Target Interactions
Specific functional groups are the anchors for ligand-target interactions, often forming hydrogen bonds, hydrophobic interactions, or ionic bonds. The carboxylic acid at position 3, or its derivatives like amides and esters, is a primary interaction point. The hydrogen bond donor and acceptor capabilities of this group are often essential for anchoring the molecule within the active site of a target protein. nih.gov As seen in related structures, the N-H of an amide and the carbonyl oxygen can form critical hydrogen bonds with amino acid residues like aspartate. nih.gov
In the pyrrolo[1,2-a]pyrimid-7-one series, the 2-(2-methylaminoethyl)pyridine moiety was a key discovery for activity. nih.gov The basic nitrogen of the pyridine ring and the secondary amine are likely involved in crucial ionic or hydrogen bonding interactions with the GnRH receptor. The best compound from this series demonstrated a binding affinity (Ki) of 25 nM, underscoring the importance of this specific functional group arrangement for potent antagonism. nih.gov
Interactive Data Table: SAR of Pyrrolo[1,2-a]pyrimid-7-one Derivatives as GnRH Antagonists
The following table summarizes the structure-activity relationship for a series of pyrrolo[1,2-a]pyrimid-7-one derivatives, highlighting the impact of substitutions on GnRH receptor binding affinity.
| Compound ID | R1 (Position 1) | R2 (Position 2) | R3 (Position 3) | R6 (Position 6) | Binding Affinity (Ki) |
| Lead Series | -CH₂-NH-R | Aryl | -CN | -COOR' | Variable |
| Optimized Compound | -CH₂-(2-(2-Methylaminoethyl)pyridine) | Aryl | -CN | -COOR' | 25 nM |
| General Observation | The 2-(2-Methylaminoethyl)pyridine is key for high affinity. | An aryl group is favored for activity. | A cyano group is tolerated. | A carboxylate is a consistent feature. |
Data synthesized from descriptive findings in Bioorganic & Medicinal Chemistry Letters, 2002, 12(3), 399-402. nih.gov
Conformational Preferences and Their Biological Implications
The three-dimensional arrangement of a molecule is critical to its interaction with biological targets. For derivatives of this compound, the conformational preferences of the molecule play a significant role in defining its biological activity. Research on structurally related heterocyclic systems indicates that both the core scaffold's geometry and the orientation of its substituents are key determinants of molecular recognition and binding affinity.
Studies involving X-ray crystallography on analogous fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazine, have revealed a tendency for the core bicyclic structure to adopt a planar conformation. nih.govnih.govresearchgate.netresearchgate.net This planarity is a crucial feature, as it influences how the molecule can fit into the binding pockets of target proteins. The extension of this π-electron system through planar conformations can also be important for establishing π-π stacking interactions within the active site of a receptor, a common feature in the binding of small molecules to biological macromolecules. nih.govnih.govresearchgate.netresearchgate.net
Molecular modeling and docking studies on related pyridopyrrolopyrimidine derivatives have further underscored the importance of substituent conformation. In the context of developing inhibitors for the SARS-CoV-2 main protease, the spatial orientation of the carboxamide fragment was found to be a critical factor for potent antiviral activity. Specifically, the directionality of the terminal amide carbonyl group and its placement within the polar environment of the binding pocket were essential for establishing key interactions with catalytic residues like Cys145.
Theoretical simulations of pyrrolo[2,3-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have also provided structural evidence for selective kinase inhibitory activity. nih.gov These computational approaches help to rationalize the structure-activity relationships observed and guide the design of new, more potent inhibitors by predicting favorable conformations.
The concept of a "bioactive conformation," the specific three-dimensional structure a molecule adopts when it binds to its biological target, is central to understanding the biological implications of conformational preferences. In the development of conformationally restricted analogues of the antibacterial agent trimethoprim, pyrrolo[2,3-d]pyrimidines were designed to mimic the known bioactive conformation of trimethoprim. This strategy, which involves creating a more rigid molecular structure that is pre-organized for binding, proved successful, with one analogue demonstrating activity equivalent to the parent drug. An X-ray crystal structure of this inhibitor bound to Escherichia coli dihydrofolate reductase confirmed the structural consequences of this conformational restriction.
For this compound derivatives, these findings imply that the rotational freedom around the bond connecting the carboxylic acid group (or its amide/ester derivatives) to the heterocyclic core is a key parameter. The preferred torsion angles will dictate the spatial relationship between the functional group and the core, which in turn will affect the molecule's ability to form crucial hydrogen bonds and other interactions with a receptor.
Table 1: Conformational Insights from Related Heterocyclic Systems
| Heterocyclic System | Method of Analysis | Key Conformational Finding | Biological Implication |
| Pyrrolo[1,2-b]pyridazine | X-ray Crystallography | The molecule assumes a planar conformation in the crystal. nih.govnih.govresearchgate.netresearchgate.net | Planarity can facilitate π-π stacking interactions in a receptor binding site. |
| Pyridopyrrolopyrimidine | Molecular Docking | Orientation of the terminal amide carbonyl is crucial for binding to SARS-CoV-2 MPro. | Proper orientation allows for key hydrogen bonding with catalytic residues. |
| Pyrrolo[2,3-d]pyrimidine | Theoretical Simulations | Provided structural evidence for selective EGFR kinase inhibition. nih.gov | Helps in rational drug design by predicting favorable binding conformations. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | X-ray Crystallography | Conformationally restricted analogues mimicked the bioactive conformation of trimethoprim. | Pre-organizing the molecule in its bioactive conformation can lead to improved potency. |
In Vitro Biological Activities and Mechanistic Studies of Pyrrolo 1,2 a Pyrimidine 3 Carboxylic Acid Analogs
Antimicrobial Spectrum and Mechanism
Pyrrolopyrimidine derivatives have been extensively studied for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi. nih.govnih.govnih.gov Natural and synthetic pyrrolopyrimidines often possess antibacterial, antifungal, and antiviral properties. nih.gov
Antibacterial Activity
Analogs of pyrrolo[1,2-a]pyrimidine (B7980946) have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial enzyme for bacterial cell activity. nih.gov
A study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified two derivatives with potent activity against Staphylococcus aureus. nih.gov The antibacterial potency was found to be highly dependent on the presence of a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group on the 6-aryl unit. nih.gov The most active iodo and bromo derivatives showed a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov Interestingly, when combined with an antimicrobial peptide, betatide, the MIC value for these compounds was reduced four-fold to 1–2 mg/L, suggesting a synergistic effect. nih.gov This synergy appears to be due to intracellular mechanisms rather than simply increased uptake of the compound. nih.gov
Another series of new pyrrolo[2,3-d]pyrimidine derivatives demonstrated that compounds 3b , 3c , and 7e had the most effective activity against S. aureus, with an MIC of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov In a different study, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also showed a broad spectrum of antibacterial activity. mdpi.com For instance, compound 6 (a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative) was particularly effective against S. aureus, E. faecalis, and P. aeruginosa with MIC values ranging from 0.187 to 0.375 µg/mL. mdpi.com
Table 1: In Vitro Antibacterial Activity of Pyrrolopyrimidine Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Bromo and Iodo derivatives | Staphylococcus aureus | 8 mg/L | nih.gov |
| Bromo and Iodo derivatives + Betatide | Staphylococcus aureus | 1–2 mg/L | nih.gov |
| Compound 3b, 3c, 7e | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| Ampicillin (Standard) | Staphylococcus aureus | 0.62 mg/mL | nih.gov |
| Compound 6 (5,7-dimethyl-pyrazolo[1,5-a]pyrimidine) | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 µg/mL | mdpi.com |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
The search for new anti-tuberculosis agents is critical due to the emergence of drug-resistant strains. plos.orgdrugbank.com Pyrrolopyrimidine analogs have emerged as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial species. plos.orgnih.gov
A series of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives were evaluated for their activity against M. tuberculosis H37Rv. mdpi.com One compound, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j ), was identified as a potent agent with an MIC of 8 µg/mL against the H37Rv strain and 16 µg/mL against multidrug-resistant (MDR) strains. mdpi.com Similarly, certain pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives showed significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.netnih.gov
Tricyclic pyrrolopyrimidines (TPPs) represent a novel class of antibacterials that target the B subunit of DNA gyrase. asm.org A representative compound, TPP8 , was found to be active against Mycobacterium abscessus in vitro. The mechanism was confirmed as resistance mutations were mapped to the ATPase domain of the M. abscessus DNA gyrase. asm.org Other studies have identified MmpL3, an essential transporter in mycobacteria, as the target for tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogs. plos.org
A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was screened against a reporter strain of M. tuberculosis, revealing sixteen compounds with MIC₉₀ values between 0.488 and 62.5 µM. nih.gov The most potent among them, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had an MIC₉₀ of 0.488 µM and was not toxic to Vero cells. nih.gov
Table 2: In Vitro Antimycobacterial Activity of Pyrrolopyrimidine Analogs
| Compound/Analog | Mycobacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Compound 4j | M. tuberculosis H37Rv | 8 µg/mL | mdpi.com |
| Compound 4j | MDR M. tuberculosis | 16 µg/mL | mdpi.com |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis (GFP reporter strain) | 0.488 µM (MIC₉₀) | nih.gov |
| Pyrrolo[1,2-a]quinoxaline hydrazide derivatives (7c, 13) | M. tuberculosis H37Rv | 94-100% inhibition at 6.25 µg/mL | researchgate.netnih.gov |
| 2-chloro-5-n-nonylpyrimidine (Compound 3) | M. tuberculosis H37Ra | 99% inhibition at 200 µg/mL | nih.gov |
Antifungal Activity
Several pyrrolopyrimidine derivatives have demonstrated significant in vitro antifungal properties. nih.govsigmaaldrich.com A study synthesizing new pyrrolo[2,3-d]pyrimidine derivatives found that compounds 3a-d , 7a,e , and 11d exhibited excellent activity against Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.govsigmaaldrich.com This potency was notably better than the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL. nih.govsigmaaldrich.com
Another investigation into fused pyrroles reported that certain synthesized compounds effectively inhibited the growth of important human pathogens. nih.gov The best antifungal effects were observed against the yeast C. albicans and the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. nih.gov Specifically, compounds 2a , 3c , and 4d were highly active against C. albicans, while compound 5a followed by 3c showed the best activity against the filamentous fungi. nih.gov
Table 3: In Vitro Antifungal Activity of Pyrrolopyrimidine Analogs
| Compound/Analog | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 mg/mL | nih.govsigmaaldrich.com |
| Fluconazole (Standard) | Candida albicans | 1.5 mg/mL | nih.govsigmaaldrich.com |
| Compounds 2a, 3c, 4d | Candida albicans | Not specified, but noted as highly active | nih.gov |
| Compound 5a, 3c | Aspergillus fumigatus, Fusarium oxysporum | Not specified, but noted as highly active | nih.gov |
Anti-Biofilm Properties
Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Some pyrrolopyrimidine analogs have shown the ability to inhibit biofilm formation. One study found that the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) not only inhibits the formation of bacterial biofilms by Proteus mirabilis and E. coli but also diminishes the viability of already-formed biofilms. researchgate.net Microscopic analysis revealed that the compound caused cell shrinkage and degradation of the cell wall in treated bacteria. researchgate.net
In another study, pyrazolo[1,5-a]pyrimidine derivatives were assessed for their antibiofilm activity against S. aureus and P. aeruginosa. mdpi.com The most notable activity was recorded for 3,5-diaminopyrazole 3a and 7-hydroxy-pyrazolo[1,5-a]pyrimidine 10a , which inhibited biofilm formation by ≥85% in S. aureus and >80% in P. aeruginosa. mdpi.com The 5,7-dimethyl pyrazolo[1,5-a]pyrimidine derivative 6 also significantly reduced biofilm formation by 80% in S. aureus and 76% in P. aeruginosa. mdpi.com
Antitumor and Antiproliferative Activities
The pyrrolo[2,3-d]pyrimidine scaffold is a key component in compounds designed as kinase inhibitors for cancer therapy. nih.govnih.govmdpi.com These derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest. nih.govnih.gov
Inhibition of Cancer Cell Lines (in vitro)
A variety of pyrrolopyrimidine analogs have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines. A series of pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties showed potent cytotoxic activity. nih.gov Compound 10a was the most potent against the prostate cancer cell line PC3, with an IC₅₀ value of 0.19 µM. Compound 10b was highly active against the breast cancer cell line MCF-7 (IC₅₀ = 1.66 µM), and compound 9e showed strong activity against the lung cancer cell line A549 (IC₅₀ = 4.55 µM). nih.gov Mechanistic studies indicated that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway and cause cell cycle arrest. nih.gov
In a study of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position significantly enhanced antiproliferative potency. nih.govnih.gov The 2,4-dichloro-7-iodo derivative (2 ) showed sub-micromolar IC₅₀ values against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), MCF-7, and HT-29 (colon cancer). nih.gov This compound was found to robustly induce apoptosis along with G2/M cell cycle arrest in MDA-MB-231 cells. nih.govnih.gov
Similarly, carbocyclic analogs of pyrrolo[2,3-d]pyrimidine nucleosides have been investigated. nih.gov One such compound (5 ) was shown to induce cell death in prostate cancer cells (LNCaP) by stimulating androgen receptor activity and significantly up-regulating the p21(Cip1) protein, leading to apoptosis. nih.gov
Table 4: In Vitro Antiproliferative Activity of Pyrrolopyrimidine Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 10a | PC3 (Prostate) | 0.19 µM | nih.gov |
| Compound 10b | MCF-7 (Breast) | 1.66 µM | nih.gov |
| Compound 9e | A549 (Lung) | 4.55 µM | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidine (2) | MDA-MB-231 (Breast) | 0.44 µM | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidine (2) | HT-29 (Colon) | 0.45 µM | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidine (2) | MCF-7 (Breast) | 0.69 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine-imine (with azepine ring) | HT-29 (Colon) | 4.01 µM | mdpi.com |
Modulators of Specific Protein Kinases
Analogs of pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, particularly those based on the pyrrolo[2,3-d]pyrimidine scaffold, have been identified as potent inhibitors of various protein kinases critical to cell cycle regulation and signal transduction. These kinases are often dysregulated in cancer, making them prime targets for therapeutic intervention.
Research has demonstrated that these compounds can effectively inhibit several key kinases:
Aurora Kinases: A novel class of 2-amino-pyrrolo[2,3-d]pyrimidines has been identified as potent inhibitors of Aurora-A kinase. nih.gov One compound in this series, compound 30 , showed an IC50 value of 0.008 µM against Aurora-A and demonstrated antiproliferative activity in several tumor cell lines. nih.gov Another series of N-trisubstituted pyrimidines also yielded potent Aurora kinase inhibitors, with compound 38j inhibiting Aurora-A and Aurora-B with IC50 values of 0.0071 µM and 0.0257 µM, respectively. mdpi.com
VEGFR2 and EGFR: The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593), the nitrogenous base of ATP, making it a suitable scaffold for kinase inhibitors. rjpbr.com A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' produced compound 5k , which emerged as a potent multi-targeted inhibitor. It demonstrated significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), with IC50 values ranging from 40 to 204 nM. mdpi.comnih.gov
Other Kinases: The inhibitory activity of this class of compounds extends to other kinases as well. Compound 5k also showed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (Her2). mdpi.comnih.gov The broad-spectrum kinase inhibition highlights the potential of this scaffold in developing multi-targeted anticancer agents.
Table 1: Inhibition of Specific Protein Kinases by Pyrrolopyrimidine Analogs
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 30 | Aurora-A | 0.008 | nih.gov |
| Compound 38j | Aurora-A | 0.0071 | mdpi.com |
| Compound 38j | Aurora-B | 0.0257 | mdpi.com |
| Compound 5k | VEGFR2 | 0.04 - 0.204 | mdpi.comnih.gov |
| Compound 5k | EGFR | 0.04 - 0.204 | mdpi.comnih.gov |
| Compound 5k | CDK2 | 0.04 - 0.204 | mdpi.comnih.gov |
Apoptosis Induction Pathways
A significant mechanism contributing to the anticancer effects of pyrrolopyrimidine analogs is their ability to induce programmed cell death, or apoptosis.
Studies on various cancer cell lines have elucidated the pro-apoptotic activity of these compounds. For instance, a series of new pyrrolo[2,3-d]pyrimidines containing urea moieties were synthesized and evaluated for their cytotoxic effects. nih.gov Compound 10a was found to be the most potent against PC3 prostate cancer cells with an IC50 of 0.19 µM, while compound 10b was effective against MCF-7 breast cancer cells (IC50 = 1.66 µM), and 9e against A549 lung cancer cells (IC50 = 4.55 µM). nih.gov
The mechanism of apoptosis induction involves the intrinsic pathway, as evidenced by Western blot analysis. nih.gov Further investigation into compound 5k in HepG2 liver cancer cells revealed a significant increase in the levels of key apoptotic proteins. mdpi.com Treatment with 5k led to a 6.9-fold increase in caspase-3 levels and a 2.6-fold increase in the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, in MCF-7 cells, compound 14b increased the activity of Caspase 8 and BAX, while compound 14a greatly decreased the activity of Bcl2. nih.gov These compounds were also found to cause cell cycle arrest at the G1/S phase. nih.gov
Table 2: Pro-Apoptotic Effects of Pyrrolopyrimidine Analogs
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 10a | PC3 | Induces late apoptosis, IC50 = 0.19 µM | nih.gov |
| 10b | MCF-7 | Induces late apoptosis, IC50 = 1.66 µM | nih.gov |
| 9e | A549 | Induces late apoptosis, IC50 = 4.55 µM | nih.gov |
| 5k | HepG2 | Increased Caspase-3 (6.9x) and Bax (2.6x) levels | mdpi.com |
| 14a/14b | MCF-7 | Increased Caspase 8 & BAX, decreased Bcl2, G1/S arrest | nih.gov |
Disruption of Subcellular Compartments (e.g., Perinucleolar Compartment)
A unique mechanism of action for certain pyrrolopyrimidine analogs is the targeted disruption of the perinucleolar compartment (PNC). The PNC is a subnuclear body whose prevalence is positively correlated with cancer progression and metastatic potential, making it a valuable therapeutic target. nih.govresearchgate.net
A high-throughput screening effort identified a pyrrolopyrimidine series capable of selectively reducing PNC prevalence in PC3M cancer cells at submicromolar concentrations without impacting cell viability. nih.gov Structure-activity relationship (SAR) studies led to the optimization of the initial hit compound. It was found that constraining the N-3 hydroxypropyl side chain into a cyclohexyl ring, as in analogue 5f (metarrestin), dramatically increased potency by approximately nine-fold (IC50 = 0.20 µM). nih.gov This potent, bioavailable analog, metarrestin, has shown significant antimetastatic activity in preclinical models and is being evaluated in clinical trials. nih.govresearchgate.net The disruption of this specific subcellular compartment represents a novel anti-cancer strategy, targeting the organizational machinery of the cancer cell nucleus. researchgate.net
Table 3: SAR of Pyrrolopyrimidine Analogs on PNC Reduction
| Compound | Modification | PNC Reduction IC50 (µM) | Reference |
|---|---|---|---|
| 5a (HTS hit) | N-3 hydroxypropyl | >1 | nih.gov |
| 5b | N-3 hydroxyethyl | ~0.45 | nih.gov |
| 5e | Capped hydroxyl (methyl ether) | 9.31 | nih.gov |
| 5f (Metarrestin) | Cyclohexyl ring constraint | 0.20 | nih.gov |
| 5g | cis-hydroxyl on cyclohexyl | 0.83 | nih.gov |
Antiviral Activities
The pyrrolopyrimidine scaffold has also demonstrated significant potential as a source of antiviral agents, with activity reported against both retroviruses and coronaviruses.
Anti-HIV Activity
Several pyrrolo[2,3-d]pyrimidine and related analogs have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). N-substituted pyrrole (B145914) derivatives have shown moderate activity against HIV-1, with EC50 values in the low micromolar range. nih.gov For example, compounds 35-37 displayed EC50 values between 5.02 and 5.07 μM. nih.gov
Other studies have identified pyrrolo[2,3-d]pyrimidine nucleoside analogs with activity against HIV in preliminary in vitro screens. nih.gov Furthermore, a series of pyrazole (B372694) carboxylic acid derivatives, designed as non-diketo acid inhibitors, have shown selective inhibition of the HIV-1 RT-associated Ribonuclease H (RNase H) function. acs.org The most potent compound in this series, 11b , inhibited RNase H with an IC50 of 0.27 µM. acs.org This highlights the versatility of the pyrrole-pyrimidine framework in targeting different components of the HIV replication cycle.
Table 4: Anti-HIV Activity of Pyrrolopyrimidine Analogs and Related Compounds
| Compound | Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 35-37 | HIV-1 | EC50 | 5.02 - 5.07 | nih.gov |
| 11b | HIV-1 RNase H | IC50 | 0.27 | acs.org |
| 15 | HIV-1 / HIV-2 | EC50 | >1.99 | researchgate.net |
SARS-CoV-2 Main Protease (Mpro) Inhibition
In the context of the COVID-19 pandemic, the SARS-CoV-2 main protease (Mpro) has been a key target for antiviral drug development. A novel set of pyridopyrrolopyrimidines with terminal carboxamide fragments were designed and synthesized to target this essential viral enzyme. nih.gov In vitro assays demonstrated that several of these derivatives exhibited potent antiviral activity against the COVID-19 virus. nih.gov
Specifically, compounds 25 and 29 were potent inhibitors of SARS-CoV-2 Mpro, with IC50 values of 5.42 µM and 3.22 µM, respectively. nih.gov These values indicate a higher potency than the reference drugs Lopinavir (IC50 = 82.17 µM) and GC376 (IC50 = 12.85 µM) in the same assay. nih.gov The benzodioxan derivative 29 was particularly effective, showing 94.10% and 96.39% inhibition of viral growth at concentrations of 1 and 10 µM, with an EC50 of 0.0519 µM. nih.gov
Table 5: Inhibition of SARS-CoV-2 Mpro by Pyridopyrrolopyrimidine Analogs
| Compound | Mpro Inhibition IC50 (µM) | Antiviral EC50 (µM) | Reference |
|---|---|---|---|
| 25 | 5.42 | Not Reported | nih.gov |
| 29 | 3.22 | 0.0519 | nih.gov |
| Lopinavir (Reference) | 82.17 | Not Reported | nih.gov |
| GC376 (Reference) | 12.85 | Not Reported | nih.gov |
Anti-Inflammatory Effects and Related Biological Responses
Analogs of this compound have also been evaluated for their anti-inflammatory properties. A study of substituted pyrrole-3-carboxylic acids found a correlation between their anti-inflammatory activity and their ability to inhibit proteolysis and stabilize cell membranes. nih.gov These compounds inhibited trypsin-induced hydrolysis of bovine serum albumin by 42% to 90% at a 1 mM concentration. nih.gov They also protected against heat-induced hemolysis of red blood cells, with I50 values ranging from 0.29 to 6.0 mM. nih.gov
Another study focused on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and found them to possess both anti-inflammatory and analgesic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies demonstrated that the anti-inflammatory potency in the rat carrageenan paw edema model was correlated with the steric and hydrogen-bonding properties of the benzoyl substituents. nih.gov This work identified highly active compounds, underscoring the potential of this chemical class in developing new anti-inflammatory agents. nih.gov
Computational Chemistry and Molecular Modeling of Pyrrolo 1,2 a Pyrimidine 3 Carboxylic Acid
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
Prediction of Binding Modes with Biological Targets
Molecular docking studies on derivatives of the broader pyrrolo-pyrimidine class have successfully predicted their binding modes within the active sites of various biological targets. For instance, a study on novel pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives, which share a related fused ring system, identified a compound bearing a 4-Br-phenyl moiety as a potent cytotoxic agent against several human tumor cell lines. nih.govnih.gov In silico docking of this active analog was performed against six anticancer drug targets, including Dihydrofolate reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 6 (CDK6), to elucidate its putative binding interactions. nih.govnih.gov
Similarly, in the context of antiviral research, derivatives of pyridopyrrolopyrimidines were designed and synthesized as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov Molecular docking of the most active derivative into the Mpro active site revealed key interactions, providing a plausible mechanism for its antiviral activity and a guide for further structure-activity relationship (SAR) studies. nih.gov
While not specific to the 3-carboxylic acid derivative, research on other pyrrolo[1,2-a]quinoxaline-based compounds has utilized docking to understand their interaction as Sirt6 activators. scispace.com These studies showcase the utility of molecular docking in predicting how even subtle changes to the core scaffold can influence binding to a biological target.
Analysis of Ligand-Receptor Interactions
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex.
In studies of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors, docking analyses have provided a clear picture of these interactions. For example, one of the most potent compounds was shown to form two hydrogen bonds with the residues ASP863 and Thr862 in the active site of the Her2 receptor. mdpi.com The stability of this binding was further enhanced by hydrophobic interactions with several key residues, including Ala751, Phe864, and Val734. nih.govmdpi.com
The table below summarizes the predicted interactions for a potent pyrrolo[2,3-d]pyrimidine derivative with various kinase targets.
| Target Kinase | Interacting Residues (Hydrogen Bonding) | Interacting Residues (Hydrophobic) |
| EGFR | Met769 | Leu694, Val702, Ala719, Lys721, Leu773 |
| Her2 | ASP863, Thr862 | Ala751, Phe864, Leu785, Leu796, Val734, Lys753 |
| VEGFR2 | Cys919, Asp1046 | Val848, Ala866, Val899, Val916, Cys1045, Leu1035 |
| CDK2 | Leu83, Asp86 | Ile10, Gly11, Val18, Ala31, Val64, Phe80, Gln131, Leu134 |
This data is for a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivative and not Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Potency
QSAR models have been successfully developed for various series of pyrrolo-pyrimidine derivatives to predict their biological potency. For pyrrolo[2,3-d]pyrimidine derivatives acting as multi-targeted kinase inhibitors, QSAR models can be built using the cytotoxic activities (IC50 values) against different cancer cell lines. nih.gov These models can then be used to predict the potency of newly designed analogs before their synthesis, thus prioritizing the most promising candidates.
While a specific QSAR model for this compound is not available, the general applicability of this method to the broader class of pyrrolo-pyrimidines demonstrates its potential for guiding lead optimization. nih.gov
Identification of Molecular Descriptors Correlating with Activity
A key outcome of QSAR studies is the identification of molecular descriptors that have a significant correlation with the biological activity. These descriptors can be steric, electronic, or hydrophobic in nature. For example, in a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives, the steric, electronic, and hydrogen-bond acceptor properties of the compounds were found to explain their antibacterial activity. uran.ua
For pyrrolo-pyrimidine derivatives, it is conceivable that descriptors such as the electrostatic potential at certain atoms, the shape of the molecule, and specific partial charges would be important for their activity as kinase inhibitors. Identifying these key descriptors provides valuable insights into the structural requirements for potent biological activity.
Pharmacophore Modeling for Target-Specific Interactions
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to interact with a specific biological target.
A study focused on the design of 7H-pyrrolo[2,3-d]pyrimidines as Focal Adhesion Kinase (FAK) inhibitors utilized pharmacophore modeling. researchgate.net An e-pharmacophore model was generated by docking a library of fragments into the ATP binding pocket of FAK. This model highlighted the key features required for FAK inhibition, which guided the synthesis of a series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives with excellent activity. researchgate.net
Although a specific pharmacophore model for this compound has not been reported, the successful application of this technique to the closely related pyrrolo[2,3-d]pyrimidine scaffold underscores its value in designing target-specific ligands. researchgate.net By understanding the essential pharmacophoric features, medicinal chemists can rationally design novel compounds with improved potency and selectivity.
Dynamics and Conformational Flexibility Analysis
The dynamic behavior and conformational flexibility of this compound are primarily dictated by the interplay between the rigid fused ring system and the rotational freedom of the C3-carboxylic acid substituent. Computational modeling, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, provides significant insights into these properties.
The Pyrrolo[1,2-a]pyrimidine (B7980946) core is an intrinsically rigid scaffold. nih.gov This rigidity stems from the fused bicyclic aromatic nature of the ring system, which limits large-scale conformational changes. Molecular dynamics simulations on related fused pyrimidine (B1678525) systems confirm that the core structure of such molecules generally maintains its planarity with only minor thermal fluctuations. nih.gov The primary sources of flexibility in this compound arise from the internal rotation of the carboxylic acid group.
The key flexible torsion is the dihedral angle defined by the atoms of the pyrimidine ring and the carboxylic acid group (C4-C3-C=O). The rotation around the C3-C(OOH) single bond is subject to a rotational energy barrier, which determines the preferred orientation of the carboxylic acid group relative to the pyrimidine ring.
DFT calculations on structurally related heteroaromatic carboxylic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is typically the most stable. nih.gov This planarity is often stabilized by the formation of intramolecular hydrogen bonds or by maximizing π-conjugation between the carbonyl group and the aromatic system. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a planar conformation is stabilized by an intramolecular hydrogen bond, contributing to its conformational rigidity. nih.gov
However, the rotation of the carboxylic acid group is not entirely restricted. The energy barrier for this rotation in aromatic molecules with adjacent conjugated groups can be significant. researchgate.net Studies on N-benzhydrylformamides, for instance, have calculated rotational barriers for the formyl group to be in the range of 20–23 kcal/mol using DFT methods. mdpi.com The rotational barrier for the carboxylic acid group in this compound is expected to be of a similar magnitude, allowing for different conformational states to be populated at room temperature, although the planar conformer would be the most prevalent.
The following table summarizes representative calculated rotational barriers for formyl and carboxylic acid groups in related aromatic systems, providing an estimation of the energy landscape for the rotation of the carboxylic acid group in this compound.
| Compound | Functional Group | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |
| N-methyl-N-benzhydrylformamide | Formyl | DFT (M06-2X/6-311+G) | 22.7 | mdpi.com |
| N-benzhydrylformamide | Formyl | DFT (M06-2X/6-311+G) | 20-23 | mdpi.com |
Molecular dynamics simulations can further elucidate the dynamic nature of the carboxylic acid group's orientation. These simulations would likely show that while the Pyrrolo[1,2-a]pyrimidine core remains largely static, the carboxylic acid group can sample different rotational states, with a strong preference for the planar conformation. The time scale of these rotational motions is typically in the picosecond to nanosecond range. youtube.com The flexibility of the carboxylic acid group is a crucial determinant of the molecule's interaction with its environment, including solvent molecules and biological targets, as it governs the presentation of hydrogen bond donors and acceptors.
Medicinal Chemistry and Drug Discovery Perspectives
Pyrrolo[1,2-a]pyrimidine (B7980946) as a Privileged Scaffold for Therapeutic Agents
The pyrrolopyrimidine framework is recognized in medicinal chemistry as a "privileged scaffold," a core structure that can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.govtandfonline.comresearchgate.net This versatility has made it a key building block in the development of new therapeutic agents. nih.govresearchgate.net The structural resemblance of some isomers, like the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, to naturally occurring purines such as adenine (B156593) and guanine, allows them to interact with a multitude of biological systems. researchgate.netmdpi.com
Derivatives of the pyrrolopyrimidine nucleus have demonstrated a broad range of biological effects, including antitumor, anti-inflammatory, antimicrobial, and anti-neurodegenerative activities. researchgate.netnih.govnih.govnih.gov This has led to their incorporation into several clinically approved drugs. researchgate.netnih.gov For example, pyrrolo[2,3-d]pyrimidine-based compounds have been successfully developed as inhibitors for targets like Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and c-Met kinases, which are critical in cancer progression. researchgate.net The scaffold's ability to be readily modified at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery campaigns targeting diverse diseases. nih.govnih.gov
Lead Optimization and Compound Improvement Strategies
The optimization of pyrrolopyrimidine-based compounds into potent and selective drug candidates relies heavily on understanding their structure-activity relationships (SAR). nih.govresearchgate.net Medicinal chemists systematically modify substituents at various positions on the heterocyclic core to enhance binding affinity for the intended target while minimizing off-target effects. nih.govacs.org
Key design principles often involve:
Substitution at the Pyrrole (B145914) Ring: Modifications at the N5 position of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to significantly influence antiproliferative activity, with certain substitutions reducing the EC50 against leukemia cells by up to sevenfold. nih.gov
Substitution at the Pyrimidine (B1678525) Ring: The nature of substituents at positions 2 and 4 is crucial for enzymatic recognition and potency. nih.govnih.gov For instance, in a series of pyrrolo[2,3-d]pyrimidine inhibitors of cAMP-phosphodiesterase, an unsubstituted position 2 and an amino group at position 4 were found to be optimal for inhibitory effect. nih.gov
Conformational Restriction: Introducing rigidity into the molecular structure can enhance potency and selectivity by minimizing the entropic loss upon binding to a target. acs.org This strategy was successfully used to develop selective mTOR inhibitors from a pyrimido-pyrrolo-oxazine scaffold, where rigidification improved selectivity over PI3Kα. acs.org
Scaffold Hopping and Hybridization: Combining fragments from known inhibitors or different scaffolds can lead to novel compounds with improved properties. nih.govmdpi.com This approach was used to create potent CSF1R inhibitors by merging the pyrrolo[2,3-d]pyrimidine nucleus with fragments of the marketed drug Pexidartinib. nih.govmdpi.com
Role of Specific Moieties: The addition of specific chemical groups, such as halogens or a piperidine (B6355638) ring, can enhance potency, selectivity, and pharmacokinetic properties. nih.gov For example, incorporating a pyridine (B92270) ring was found to improve solubility and ADME (absorption, distribution, metabolism, and excretion) properties in a series of CSF1R inhibitors. acs.org
The following table summarizes key SAR findings for various pyrrolopyrimidine derivatives.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrrolopyrimidine Derivatives| Scaffold | Target | Key Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine | Antiproliferative | N5 substitution on the pyrrole ring | Reduced EC50 against CCRF-CEM leukemia cells. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | cAMP-phosphodiesterase | Unsubstituted at position 2, amino group at position 4 | Optimal inhibitory effect. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | RET Kinase | Replacement of phenol (B47542) moiety at R1 | Increased cellular potency and improved pharmacokinetics. | nih.gov |
| Pyrimido-pyrrolo-oxazine | mTOR Kinase | Scaffold rigidification | Enhanced selectivity for mTOR over PI3Kα. | acs.org |
| Pyrrolo[2,3-d]pyrimidine | JAK/HDAC | Addition of specific linkers and cap groups | Potently inhibited JAK1/2/3 and HDAC1/6. | acs.org |
A significant hurdle in drug development is achieving high specificity for the desired biological target to avoid off-target effects. Research on pyrrolopyrimidine derivatives has employed several strategies to address this challenge. One primary approach is the structure-based design and modification of the scaffold to enhance selectivity against closely related proteins, such as different kinases. nih.gov
For instance, in the development of RET kinase inhibitors, a pyrrolo[2,3-d]pyrimidine core was chosen over a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold to improve in vivo tolerability. nih.gov Subsequent optimization focused on modifying substituents to gain high selectivity against the antitarget kinase KDR, a common off-target for many kinase inhibitors. nih.gov Similarly, the introduction of a meta-methyl group on a benzylamine (B48309) moiety of a pyrrolo[2,3-d]pyrimidine derivative significantly suppressed EGFR activity while maintaining potent CSF1R inhibition, thereby boosting selectivity. acs.org
Another strategy involves the development of dual inhibitors that intentionally engage multiple targets. This can be a way to overcome drug resistance mechanisms. For example, a series of pyrrolo[2,3-d]pyrimidine-based derivatives were designed as potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC). acs.org This approach was based on the observation that feedback activation of the JAK-STAT3 pathway can lead to resistance against HDAC inhibitors, suggesting that simultaneously inhibiting both could offer a therapeutic advantage in certain cancers. acs.org
Future Research Directions in Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid Development
While the pyrrolopyrimidine scaffold is well-established in cancer therapy, future research is expanding its application to a wider range of biological targets and diseases. The inherent versatility of the scaffold makes it a promising starting point for discovering inhibitors for new and challenging targets. nih.gov
Current and future areas of exploration include:
Metabolic Diseases and Obesity: Derivatives of pyrrolo[3,2-d]pyrimidine have been investigated as antagonists of the neuropeptide Y5 (NPY5) receptor, which plays a role in regulating food intake and energy balance, suggesting potential therapeutic use in treating obesity. nih.govacs.orgacs.org
Inflammation and Infectious Diseases: A series of pyrrolo[1,2-a]quinoxaline-based compounds were identified as potent and selective activators of Sirt6, a protein deacetylase. nih.gov These activators showed strong anti-inflammatory effects by repressing proinflammatory cytokine production and also exhibited significant antiviral activity against SARS-CoV-2. nih.gov Other research has identified pyrrolo-pyrimidine compounds as inhibitors of the SARS-CoV-2 macrodomain (Mac1), which is essential for viral replication. nih.gov
Targeting One-Carbon Metabolism: Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT) 2. princeton.edunih.govscispace.comprinceton.edu This pathway is crucial for cancer cell growth, and these inhibitors have shown broad-spectrum antitumor efficacy. princeton.edunih.gov
Fungal Infections: Some pyrrolotriazinone derivatives, a related scaffold, have demonstrated broad-spectrum in vitro antifungal activity, indicating potential for developing new treatments for invasive fungal infections. nih.gov
The development of pyrrolopyrimidine-based therapeutics is increasingly driven by the synergy between advanced computational and experimental methods. These integrated approaches accelerate the drug discovery process from hit identification to lead optimization. nih.govnih.gov
Computational approaches play a crucial role in the early stages of design and in understanding molecular interactions:
Molecular Docking and Modeling: These techniques are widely used to predict the binding modes of pyrrolopyrimidine derivatives within the active site of target proteins. nih.govnih.govnih.gov This helps in rationalizing observed structure-activity relationships and guiding the design of new analogs with improved affinity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of ligand-protein interactions over time, which can be more informative than static docking poses alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models, such as CoMFA and CoMSIA, are used to build mathematical relationships between the chemical structures of compounds and their biological activities, aiding in the prediction of potency for new derivatives. nih.gov
Experimental approaches provide the necessary validation and data for computational models:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries to identify initial hits. nih.gov
Enzymatic and Cellular Assays: These assays are fundamental for determining the potency (e.g., IC50 values) and cellular efficacy of the synthesized compounds. researchgate.netmdpi.com
X-ray Crystallography: Obtaining co-crystal structures of inhibitors bound to their target protein provides a detailed, atomic-level understanding of the binding interactions, which is invaluable for structure-based drug design. nih.govnih.gov
Advanced Analytical Techniques: Methods like HPLC and HRMS are essential for confirming the structure and purity of all synthesized compounds. mdpi.comresearchgate.net
The iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more efficient exploration of the chemical space and a more rapid progression of promising pyrrolopyrimidine-based compounds through the drug discovery pipeline. nih.gov
Development of Next-Generation Pyrrolo[1,2-a]pyrimidine-Based Chemical Probes
Extensive research into the scientific literature and chemical databases reveals a notable scarcity of studies focused on the development of chemical probes specifically derived from This compound . While the broader family of pyrrolopyrimidines, particularly the isomeric pyrrolo[2,3-d]pyrimidine scaffold, has been the subject of significant investigation in medicinal chemistry, the specific application of This compound as a foundational structure for next-generation chemical probes is not well-documented in publicly available research.
Chemical probes are essential tools in chemical biology, designed to selectively interact with a specific protein or biomolecule to elucidate its function or to validate it as a therapeutic target. The development of such probes involves rigorous structure-activity relationship (SAR) studies, optimization of binding affinity and selectivity, and often the incorporation of reporter tags or reactive groups.
The isomeric pyrrolo[2,3-d]pyrimidine core is a well-established "privileged structure" in drug discovery, recognized for its role as an ATP-mimetic and its ability to inhibit various protein kinases. nih.govmarketpublishers.com Numerous studies have detailed the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of kinases like EGFR, Aurora kinase, and Akt, with some compounds showing promise in preclinical cancer studies. nih.govnih.govacs.org For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and found to be potent and selective inhibitors of the T790M mutant of EGFR, a key target in non-small cell lung cancer. nih.gov Similarly, derivatives of this scaffold have been developed as antibacterial and antifungal agents. nih.gov
However, this extensive body of research on pyrrolo[2,3-d]pyrimidines does not directly translate to This compound . The difference in the fusion of the pyrrole and pyrimidine rings results in a distinct three-dimensional structure and electronic properties, which would significantly alter its interaction with biological targets.
While This compound is commercially available, indicating its synthesis is feasible, the subsequent steps of its elaboration into sophisticated chemical probes are not described in the current body of scientific literature. The development of next-generation probes would necessitate a dedicated research effort, including:
Target Identification: Identifying specific biological targets for which the This compound scaffold might have a unique affinity.
Synthetic Elaboration: Developing synthetic routes to modify the carboxylic acid and other positions on the bicyclic core to create a library of derivatives.
Biological Screening: Screening this library against a panel of biological targets to identify initial hits.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the hit compounds to improve their potency, selectivity, and cellular activity.
Without such foundational research, any discussion on the development of next-generation chemical probes based on This compound would be purely speculative. The current evidence suggests that the scientific community's focus has been directed towards other isomers of the pyrrolopyrimidine family for the development of bioactive molecules.
Q & A
Q. What are the standard synthetic methodologies for pyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives?
The synthesis often involves condensation reactions between electrophilic pyrrole derivatives and isocyanoacetates. For example, methyl isocyanoacetate reacts with pyrrole-2-carboxaldehydes in THF using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to yield methyl pyrrolo[1,2-a]pyrimidine-3-carboxylates . Alternative routes include one-step cyclization strategies, such as propargylamine addition to 2-(acylethynyl)pyrroles followed by Cs₂CO₃-catalyzed intramolecular cyclization .
Q. How are this compound derivatives structurally characterized?
Structural confirmation relies on spectral and analytical data. For example, NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying regiochemistry and substituent positions. In cases of isomerism (e.g., Dimroth rearrangement during amidation), ¹⁵N/¹⁴N isotopic labeling and 2D NMR techniques (COSY, HSQC) resolve ambiguities in ring-opening or rearrangement pathways .
Q. What common functionalization reactions are applicable to this scaffold?
Key transformations include:
- Ester hydrolysis : Conversion of methyl esters to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
- Halogenation : Bromination at the pyrimidine ring (e.g., 6-bromo derivatives via Suzuki cross-coupling) to modulate bioactivity .
- Amidation : Direct amidation of esters or post-hydrolysis coupling with amines to generate pharmacologically relevant analogs .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data for pyrrolo[1,2-a]pyrimidine derivatives?
Discrepancies often arise from isomerization (e.g., Dimroth rearrangement). For example, ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates may rearrange during hydrolysis to yield imidazo[1,2-a]pyrimidine-3-carboxylic acid amides. Isotopic labeling (¹⁵N/¹⁴N) and kinetic studies under varying pH/temperature conditions help identify rearrangement intermediates .
Q. What strategies optimize regioselectivity in pyrrolo[1,2-a]pyrimidine synthesis?
- Solvent effects : Pyridine enhances stereospecific decarboxylation in cyclohexene-linked derivatives compared to acetic acid or DMF .
- Catalyst choice : DBU vs. Cs₂CO₃ alters reaction pathways; DBU favors pyrrolo[1,2-a]pyrimidine formation, while Cs₂CO₃ enables one-step pyrazine cyclization .
- Substituent tuning : Electron-withdrawing groups (e.g., cyano) at position 3 stabilize intermediates, reducing side reactions .
Q. How can biological activity be enhanced through structural modifications?
- Halogenation : Bromination at position 6 improves HIV-1 integrase inhibition (IC₅₀ < 1 µM in some analogs) .
- Trifluoromethylthiolation : SCF₃-substituted derivatives show enhanced metabolic stability and binding affinity in antiviral screens .
- Hybrid scaffolds : Conjugation with quinazoline or indole moieties broadens antimicrobial and antitumor activity .
Q. What analytical challenges arise in studying pyrrolo[1,2-a]pyrimidine isomerism?
Isomeric mixtures (e.g., 2-carboxamides vs. 3-carboxamides) require advanced separation techniques:
Q. How do decarboxylation conditions impact pyrrolo[1,2-a]pyrimidine derivatives?
Decarboxylation of cyclohexene-linked hydrazides is stereospecific and solvent-dependent. Pyridine yields >90% 1,6-cis-disubstituted cyclohexenes, while polar aprotic solvents (DMF) favor byproduct formation. Temperature control (60–80°C) minimizes decomposition .
Methodological Recommendations
- Synthetic protocols : Prioritize DBU-mediated condensations for high-yield pyrrolo[1,2-a]pyrimidine cores .
- Isomer resolution : Use ¹⁵N-labeled derivatives and NOESY for unambiguous structural assignments .
- Bioactivity screening : Test halogenated analogs (e.g., 6-bromo or SCF₃ derivatives) in antiviral and antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
